8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with a fluorobenzyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Fluorobenzyl Compounds: Compounds with fluorobenzyl groups attached to different core structures.
Uniqueness
The uniqueness of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
8-amino-4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H15FN2O2/c1-10-16(20)19(9-11-5-7-12(17)8-6-11)14-4-2-3-13(18)15(14)21-10/h2-8,10H,9,18H2,1H3 |
InChI Key |
ICOHWXRTWCSBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC(=C2O1)N)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.